

Natural Sources of 9-Oxo-10,12-octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Oxo-10,12-octadecadienoic acid

Cat. No.: B1237154

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized fatty acid, or oxylipin, that has garnered significant scientific interest due to its diverse biological activities. This molecule is a derivative of linoleic acid and has been identified in various natural sources, including plants and fungi. Its potential as a peroxisome proliferator-activated receptor alpha (PPAR α) agonist and its antifungal properties make it a promising candidate for further investigation in the fields of metabolic disorders and infectious diseases. This technical guide provides a comprehensive overview of the natural sources of 9-oxo-ODA, quantitative data on its presence, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways.

Natural Occurrences of 9-Oxo-10,12-octadecadienoic Acid

9-oxo-ODA has been isolated and identified from a range of natural sources. The primary documented origins are from the plant and fungal kingdoms.

Plant Sources

- Tomato (*Solanum lycopersicum*): Tomatoes are a well-documented source of 9-oxo-ODA.^[1] It has been found in various parts of the tomato fruit, with the highest concentrations

localized in the peel.[2][3] The presence of 9-oxo-ODA in tomatoes suggests its potential role in the plant's defense mechanisms or developmental processes.

- Eggplant Calyx (*Solanum melongena*): The calyx of the eggplant has been identified as another botanical source of 9-oxo-ODA.[4] Traditionally used in folk medicine, the presence of this bioactive compound in eggplant calyx may contribute to its therapeutic effects.

Fungal Sources

- *Gomphus floccosus*: This species of basidiomycete fungus, commonly known as the scaly chanterelle or woolly chanterelle, is a notable fungal source of 9-oxo-ODA.[5] The compound has been isolated from the fruiting bodies of this mushroom, where it is believed to contribute to the fungus's chemical defense system.

Quantitative Data

The concentration of 9-oxo-ODA can vary significantly depending on the natural source, the specific tissue within that source, and the methods of extraction and analysis.

Concentration in Tomato (*Solanum lycopersicum*)

A study by Takahashi et al. (2014) provided a quantitative analysis of 9-oxo-ODA in different tissues of the tomato fruit. The concentrations were determined by ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOF-MS).

Tomato Tissue	Condition	Concentration of 9-oxo-ODA ($\mu\text{g/g}$ of tissue weight)
Gelatinous Tissue	Homogenized under liquid nitrogen	~0.002
Sarcocarp	Homogenized under liquid nitrogen	~0.1
Peel	Homogenized under liquid nitrogen	~0.2
Peel	Homogenized for 30 min at 37°C	Increased significantly

Table 1: Concentration of 9-oxo-ODA in different parts of the tomato fruit. Data extracted from Takahashi et al. (2014).^[2]

Antifungal Activity of 9-oxo-ODA

The antifungal properties of 9-oxo-ODA have been quantified against several plant pathogenic fungi. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

Fungal Species	IC50 (μM)
Phomopsis obscurans	23
Colletotrichum fragariae	>145
Colletotrichum gloeosporioides	>145
Colletotrichum acutatum	>145
Botrytis cinerea	>145
Fusarium oxysporum	>145
Phomopsis viticola	>145

Table 2: Antifungal activity of 9-oxo-ODA against various plant pathogenic fungi. Data represents the half-maximal inhibitory concentration (IC50).

Experimental Protocols

The accurate extraction, isolation, and quantification of 9-oxo-ODA from natural sources are critical for research and development. The following sections detail the methodologies employed in key experiments.

Extraction and Quantification of 9-oxo-ODA from Plant Material (e.g., Tomato)

This protocol is a generalized procedure based on established methods for oxylipin analysis.

1. Sample Preparation and Homogenization:

- Excise the desired plant tissue (e.g., tomato peel).
- Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Lipid Extraction:

- Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
- Add an appropriate volume of ice-cold extraction solvent. A common solvent is a mixture of isopropanol and ethyl acetate, often containing an internal standard (e.g., a deuterated analog of 9-oxo-ODA) for accurate quantification and an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.
- Vortex the mixture vigorously for 1-2 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.
- Carefully collect the supernatant containing the lipid extract.
- For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants pooled.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

- Condition a C18 SPE cartridge with methanol followed by water.
- Load the lipid extract onto the cartridge.
- Wash the cartridge with a low-polarity solvent (e.g., water/methanol mixture) to remove polar impurities.
- Elute the oxylipins, including 9-oxo-ODA, with a more non-polar solvent such as methanol or ethyl acetate.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

4. Quantification by UPLC-MS/MS:

- Chromatography: Utilize a reverse-phase UPLC column (e.g., C18). The mobile phase typically consists of a gradient of water with a small percentage of formic acid (for

protonation) and an organic solvent like acetonitrile or methanol with formic acid.

- Mass Spectrometry: Employ a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- Detection: Monitor for the specific precursor-to-product ion transition for 9-oxo-ODA in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor ion will be $[\text{M}-\text{H}]^-$.
- Quantification: Generate a standard curve using a certified reference standard of 9-oxo-ODA. The concentration of 9-oxo-ODA in the sample is determined by comparing its peak area (normalized to the internal standard) to the standard curve.

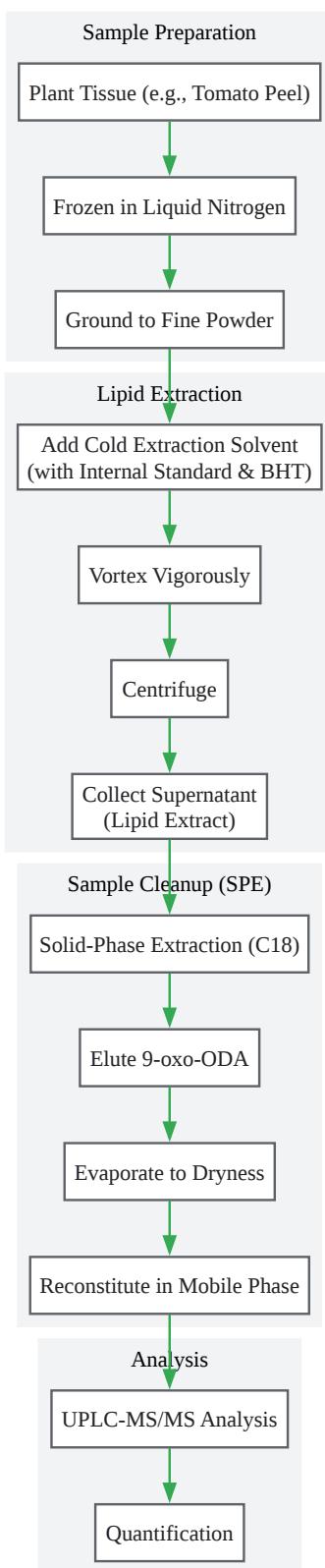
[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the extraction and quantification of 9-oxo-ODA.

Bioassay-Guided Fractionation from *Gomphus floccosus*

This protocol outlines the general steps for isolating 9-oxo-ODA from a fungal source based on its antifungal activity.

1. Extraction:

- Dried and powdered fruiting bodies of *Gomphus floccosus* are subjected to sequential solvent extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).

2. Bioassay:

- Each solvent extract is tested for its antifungal activity against a panel of test fungi.

3. Fractionation:

- The most active extract (typically the ethyl acetate extract) is subjected to further fractionation using chromatographic techniques such as column chromatography (e.g., silica gel) with a solvent gradient.

4. Bioassay-Guided Isolation:

- Each fraction is tested for antifungal activity to identify the active fractions.
- The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

5. Structure Elucidation:

- The chemical structure of the isolated pure compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways PPAR α Agonism

9-oxo-ODA is a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The activation of PPAR α by 9-oxo-ODA follows a well-established mechanism for nuclear receptors:

- Ligand Binding: 9-oxo-ODA, being a lipophilic molecule, can cross the cell membrane and enter the nucleus. Inside the nucleus, it binds to the ligand-binding domain (LBD) of PPAR α .
- Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in the PPAR α protein. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.
- Heterodimerization: The ligand-bound PPAR α forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
- DNA Binding: The PPAR α -RXR heterodimer binds to specific DNA sequences in the promoter regions of target genes. These DNA sequences are known as Peroxisome Proliferator Response Elements (PPREs).
- Gene Transcription: The binding of the heterodimer and its associated coactivators to the PPRE initiates the transcription of target genes involved in fatty acid uptake, transport, and β -oxidation. This leads to an overall increase in fatty acid catabolism and a reduction in cellular triglyceride levels.

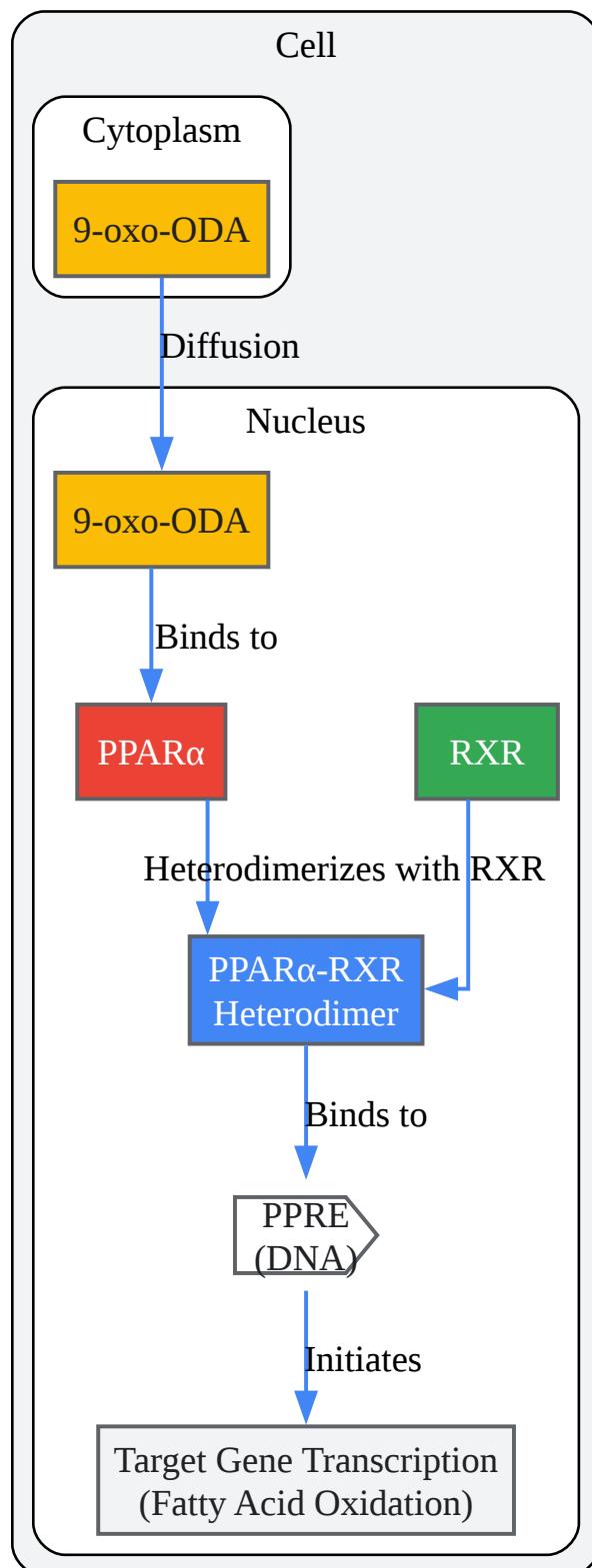
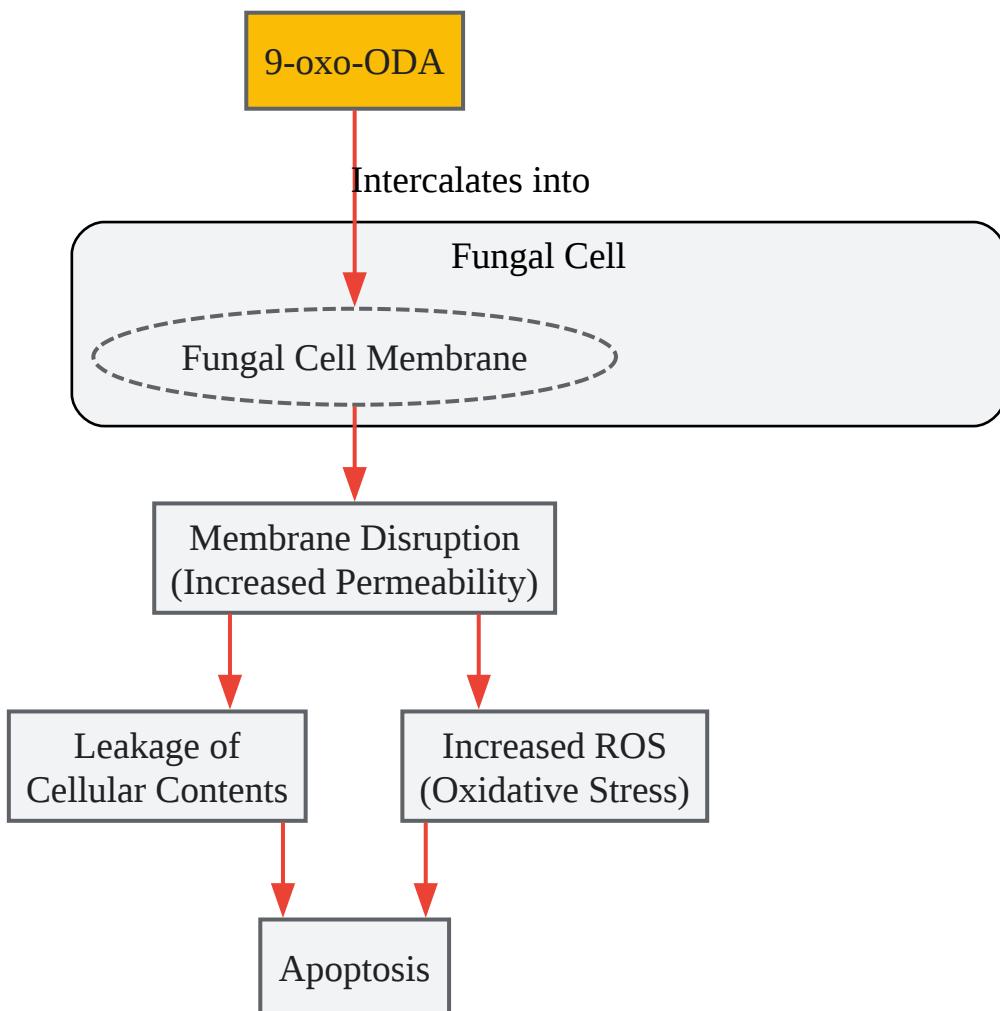
[Click to download full resolution via product page](#)

Fig. 2: Signaling pathway of 9-oxo-ODA as a PPAR α agonist.

Antifungal Mechanism of Action

The antifungal activity of 9-oxo-ODA is primarily attributed to its ability to disrupt the fungal cell membrane. While the precise molecular interactions are still under investigation, the proposed mechanism involves the following steps:

- **Membrane Intercalation:** As a fatty acid derivative, 9-oxo-ODA can insert itself into the lipid bilayer of the fungal cell membrane.
- **Disruption of Membrane Integrity:** The intercalation of 9-oxo-ODA disrupts the normal structure and fluidity of the cell membrane. This can lead to increased membrane permeability.
- **Leakage of Cellular Contents:** The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and small molecules, leading to a loss of cellular homeostasis.
- **Induction of Oxidative Stress:** The disruption of membrane function can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within the fungal cell.
- **Apoptosis:** The culmination of membrane damage, loss of cellular contents, and oxidative stress can trigger programmed cell death, or apoptosis, in the fungal cell.



[Click to download full resolution via product page](#)

Fig. 3: Proposed antifungal mechanism of action of 9-oxo-ODA.

Conclusion

9-Oxo-10,12-octadecadienoic acid is a naturally occurring oxylipin with significant biological activities. Its presence in common dietary sources like tomatoes and in fungi opens avenues for its exploration as a lead compound in drug discovery and as a functional food ingredient. The well-characterized PPAR α agonism provides a clear mechanism for its potential in managing metabolic disorders. Furthermore, its antifungal properties suggest a role in the development of novel antimicrobial agents. Further research is warranted to fully elucidate its quantitative distribution in a wider range of natural sources, to refine and standardize extraction and analytical protocols, and to further detail the molecular intricacies of its signaling pathways and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Production of cross-kingdom oxylipins by pathogenic fungi: An update on their role in development and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Fatty acid ligands activate PPARA [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrated physiology and systems biology of PPAR α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPAR α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Natural Sources of 9-Oxo-10,12-octadecadienoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1237154#natural-sources-of-9-oxo-10-12-octadecadienoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com